Cas no 13431-39-5 (4-tert-Butyl-3-thiosemicarbazide)

4-tert-ブチル-3-チオセミカルバジドは、有機合成や医薬品開発において有用なチオセミカルバジド誘導体です。分子式C5H13N3Sで表され、tert-ブチル基を有するため立体障害効果を示し、反応選択性の向上が期待できます。チオセミカルバジド骨格は金属イオンとキレート形成能を有し、触媒や分析試薬としての応用が可能です。また、生理活性物質の合成中間体としても利用され、抗がん剤や抗菌剤の開発研究で注目されています。高い純度と安定性を備え、実験室規模から工業生産まで幅広く対応可能な化合物です。

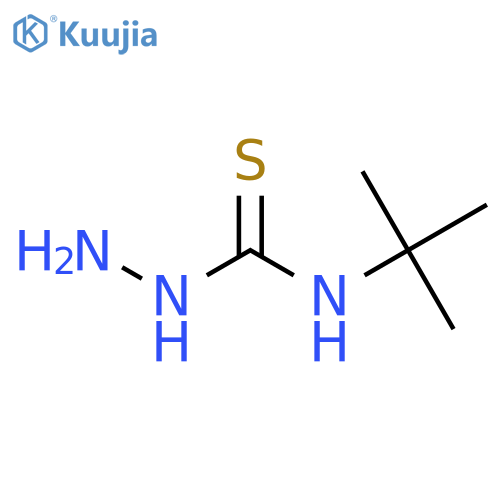

13431-39-5 structure

商品名:4-tert-Butyl-3-thiosemicarbazide

4-tert-Butyl-3-thiosemicarbazide 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butyl)hydrazinecarbothioamide

- 1-tert-butyl-4-methoxybenzene

- 4-tert-Butyl-3-thiosemicarbazide

- N1-(tert-Butyl)hydrazine-1-carbothioamide

- 1-amino-3-tert-butylthiourea

- N-4-TERT-BUTYLTHIOSEMICARBAZIDE

- AB01318123-02

- Hydrazinecarbothioamide,N-(1,1-dimethylethyl)-

- BS-23279

- Z56948425

- AKOS001045786

- 4-(1,1-dimethylethyl)-3-thiosemicarbazide

- N-tert-butylhydrazinecarbothioamide

- 3-amino-1-tert-butylthiourea

- SCHEMBL6529128

- EN300-07222

- AT25004

- MFCD00041304

- DTXSID90353219

- 13431-39-5

- C5H13N3S

- ZUWRCNZOBNETMU-UHFFFAOYSA-N

- CS-0206038

- FT-0619485

- NCGC00322582-01

- SB86314

- STK504013

-

- MDL: MFCD00041304

- インチ: InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9)

- InChIKey: ZUWRCNZOBNETMU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(NC(NN)=S)C

- BRN: 507219

計算された属性

- せいみつぶんしりょう: 147.08300

- どういたいしつりょう: 147.083

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.2A^2

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 139-140°C

- ふってん: 211.0±23.0 °C at 760 mmHg

- フラッシュポイント: 346.1±31.5 °C

- 屈折率: 1.541

- すいようせい: Insoluble in water.

- PSA: 82.17000

- LogP: 1.60480

- ようかいせい: 不溶性

4-tert-Butyl-3-thiosemicarbazide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2811

- セキュリティの説明: S22-S36/37

- 危険レベル:6.1

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:6.1

- リスク用語:R22

- セキュリティ用語:6.1

- 包装等級:III

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

4-tert-Butyl-3-thiosemicarbazide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-tert-Butyl-3-thiosemicarbazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276708-250mg |

4-tert-Butyl-3-thiosemicarbazide |

13431-39-5 | 97% | 250mg |

¥626.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276708-1g |

4-tert-Butyl-3-thiosemicarbazide |

13431-39-5 | 97% | 1g |

¥1209.00 | 2023-11-21 | |

| eNovation Chemicals LLC | D520180-5g |

N-(tert-Butyl)hydrazinecarbothioaMide |

13431-39-5 | 97% | 5g |

$515 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056943-2g |

4-tert-Butyl-3-thiosemicarbazide |

13431-39-5 | 2g |

925.0CNY | 2021-07-13 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-257889-1 g |

N1-(tert-Butyl)hydrazine-1-carbothioamide, |

13431-39-5 | 1g |

¥933.00 | 2023-07-11 | ||

| Enamine | EN300-07222-5.0g |

3-amino-1-tert-butylthiourea |

13431-39-5 | 95% | 5g |

$220.0 | 2023-06-10 | |

| Enamine | EN300-07222-10.0g |

3-amino-1-tert-butylthiourea |

13431-39-5 | 95% | 10g |

$313.0 | 2023-06-10 | |

| A2B Chem LLC | AB68334-500mg |

4-tert-Butyl-3-thiosemicarbazide |

13431-39-5 | 95% | 500mg |

$81.00 | 2024-01-04 | |

| abcr | AB149562-2g |

4-tert-Butyl-3-thiosemicarbazide, 97%; . |

13431-39-5 | 97% | 2g |

€121.30 | 2025-02-19 | |

| Aaron | AR003MQI-100mg |

4-tert-Butyl-3-thiosemicarbazide |

13431-39-5 | 95% | 100mg |

$52.00 | 2025-03-19 |

4-tert-Butyl-3-thiosemicarbazide 関連文献

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

13431-39-5 (4-tert-Butyl-3-thiosemicarbazide) 関連製品

- 13431-36-2(4-Isopropyl-3-thiosemicarbazide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13431-39-5)4-tert-Butyl-3-thiosemicarbazide

清らかである:99%

はかる:10g

価格 ($):190.0